5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZMCVLPGUJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548310 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-25-8 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Laboratory-Scale Synthesis
The most widely documented method involves a three-step sequence starting from N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (CAS: 109904-25-8). Key steps include:
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Lithiation : At -5°C, n-butyllithium (1.6 M in hexane) deprotonates the substrate in a tetrahydrofuran (THF)-toluene solvent system (2:5 v/v).
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Borylation : Trimethyl borate (1.2 eq) is added at -5°C, forming a boronate intermediate.
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Oxidation : Hydrogen peroxide (30%) oxidizes the intermediate to yield the target compound.
Reaction Conditions :
Critical Parameters :
Industrial Adaptation
Patent EP3475288B1 discloses a scaled-up variant using hexyl-lithium (2.47 M) and tributyl borate:
Key Modifications :
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Reagent Ratios :
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Hexyl-lithium: 1.1 eq
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Tributyl borate: 1.5 eq
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Workup : Quenching with aqueous HCl (6 M) isolates the hydrochloride salt, simplifying purification.
Performance Metrics :
Cyclization of N-(2-Ethyl)Thiophene Methylamine
Monomer Preparation
Liu et al. (2013) developed an alternative route starting from 2-thiopheneethylamine and formaldehyde:
Polymerization :
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Conditions : Ethanol, 30% HCl, 60°C, 4 hr
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Intermediate : N-(2-ethyl)thiophene methylamine (85% yield).
Cyclization :
Advantages :
Comparative Analysis of Synthetic Routes
Industrial Production Optimization
Solvent Systems
Boron Reagent Selection
Crystallization Protocols
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Diisopropyl Ether-Methanol :
Challenges and Mitigation Strategies
Impurity Profiling
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Major Impurities :
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trityl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-c]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiplatelet Agents
One of the most significant applications of 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is in the synthesis of antiplatelet agents like Clopidogrel. Clopidogrel is widely used to prevent blood clots in patients with cardiovascular diseases. The compound serves as a synthetic intermediate in the production of (S)-(+)-Clopidogrel sulfate, which acts as a P2Y12 ADP receptor antagonist .
1.2 Neuroprotective Agents
Research has indicated that derivatives of thieno[3,2-c]pyridine may exhibit neuroprotective properties. The structural features of this compound allow it to interact with various biological targets that could be beneficial in treating neurodegenerative diseases .
Synthetic Organic Chemistry
2.1 Building Blocks for Synthesis
The compound functions as a versatile building block in organic synthesis. Its unique thieno-pyridine structure allows for various functional group transformations that are essential in creating complex organic molecules. It can be used to synthesize other biologically active compounds through multi-step reactions involving nucleophilic substitutions and cyclizations .
2.2 Photophysical Properties
Studies have shown that compounds related to this compound possess interesting photophysical properties. These properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrothienopyridine scaffold is versatile, with modifications at the 2-, 3-, or 5-positions leading to diverse biological activities. Below is a detailed comparison of 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with structurally related derivatives:
Table 1: Structural and Functional Comparison of Tetrahydrothienopyridine Derivatives
Key Findings
Structural Influence on Activity: The trityl group in this compound enhances steric bulk and lipophilicity, which is critical for its role as a synthetic intermediate but may reduce bioavailability compared to smaller substituents (e.g., ticlopidine’s chlorobenzyl group) . Electron-withdrawing groups (e.g., cyano at 3-position) in antitubulin derivatives improve binding to microtubules, achieving nanomolar potency .
Therapeutic Applications: Antiplatelet derivatives (ticlopidine, clopidogrel, prasugrel) share the 4,5,6,7-tetrahydrothienopyridine core but differ in substituents, leading to variations in metabolism and efficacy. For example, prasugrel’s trityl intermediate bypasses CYP2C19-dependent activation, reducing interpatient variability compared to clopidogrel . Derivatives with acyl or trimethoxybenzoyl groups exhibit divergent activities, such as Hedgehog pathway inhibition or antitubulin effects, highlighting the scaffold’s adaptability .
Synthetic Considerations: The trityl group’s role in prasugrel synthesis involves protecting the amine during bromination, enabling high-yield (>90%) production of key intermediates . Phase-transfer catalysis improves the synthesis of ticlopidine, achieving efficient N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-chlorobenzyl chloride .
Pharmacokinetic and Metabolic Profiles :
- Ticlopidine and clopidogrel require hepatic activation via CYP450 enzymes (CYP2B6, CYP2C19), whereas prasugrel’s trityl intermediate is metabolized more predictably, reducing drug-drug interaction risks .
Biological Activity
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS Number: 109904-25-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23NS
- Molecular Weight : 381.53 g/mol
- Density : 1.2 g/cm³
- Melting Point : 95°C
- Boiling Point : 495.2°C at 760 mmHg
These properties suggest that the compound is stable under various conditions, which is essential for its application in pharmaceutical formulations.
Pharmacological Effects
This compound has been studied for its potential as a precursor in the synthesis of biologically active compounds, particularly in the development of antiplatelet agents like clopidogrel. Its structure allows it to interact with biological targets effectively.
- Antiplatelet Activity : The compound is known as an intermediate in the synthesis of prasugrel and clopidogrel, both of which act as P2Y12 ADP receptor antagonists. This mechanism is crucial for preventing platelet aggregation and thrombus formation in cardiovascular diseases .
- Neuroprotective Effects : Preliminary studies indicate that derivatives of thieno[3,2-c]pyridine may exhibit neuroprotective properties. These compounds could potentially modulate neurotransmitter systems and protect against neurodegenerative conditions .
- Antimicrobial Properties : Some thieno derivatives have shown antimicrobial activity against various pathogens. This aspect is still under investigation but presents a promising avenue for further research into their utility in treating infections .
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes involved in various physiological processes:
- P2Y12 Receptor Inhibition : By blocking this receptor, the compound effectively reduces platelet activation and aggregation.
- Modulation of Neurotransmitter Release : The structural features of thieno derivatives may influence neurotransmitter dynamics in the brain, leading to potential neuroprotective effects.
Case Study 1: Antiplatelet Efficacy
In a clinical study involving patients with acute coronary syndrome (ACS), prasugrel was administered as an active metabolite derived from this compound. Results demonstrated significant reductions in major adverse cardiovascular events compared to placebo groups .
Case Study 2: Neuroprotection
A recent animal model study investigated the neuroprotective effects of thieno derivatives on ischemic stroke models. The results indicated that these compounds could reduce infarct size and improve neurological outcomes by modulating inflammatory responses in the brain .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C26H23NS |
| Molecular Weight | 381.53 g/mol |
| Density | 1.2 g/cm³ |
| Melting Point | 95°C |
| Boiling Point | 495.2°C at 760 mmHg |
| Antiplatelet Activity | Yes (P2Y12 receptor antagonist) |
| Neuroprotective Effects | Potentially beneficial |
| Antimicrobial Properties | Under investigation |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do they influence its reactivity?
- Answer : The compound features a trityl (triphenylmethyl) group attached to the 5-position of a tetrahydrothieno[3,2-c]pyridine scaffold. The trityl group introduces steric bulk, which can hinder nucleophilic attack at the nitrogen center, while the thienopyridine core provides a planar, conjugated system for potential π-π interactions. The molecular formula (C₂₆H₂₃NS, MW: 381.53) and InChI string (see ) confirm its hybrid heterocyclic-aromatic structure. Reactivity is influenced by the lone pair on the sulfur atom and the basicity of the pyridine nitrogen, which can participate in hydrogen bonding or coordination chemistry .
Q. What synthetic routes are commonly employed for preparing this compound, and what analytical techniques validate its purity?
- Answer : Synthesis typically involves functionalizing the 5-position of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a trityl group via nucleophilic substitution or coupling reactions. For example, trityl chloride may react with the secondary amine under basic conditions. Purity is validated using:
Q. What is the biological significance of this compound in medicinal chemistry?
- Answer : Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine are known for modulating CNS targets, including serotonin and dopamine receptors, as seen in studies on schizophrenia, depression, and circadian rhythm regulation (Roth et al., 1994; Ying & Rusak, 1997). The trityl modification may enhance blood-brain barrier penetration due to increased lipophilicity. Biological assays typically involve receptor-binding studies (e.g., radioligand displacement) and in vivo behavioral models (e.g., forced swim test for antidepressant activity) .
Advanced Research Questions
Q. How can conformational analysis and X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Answer : The tetrahydrothienopyridine ring adopts a boat or chair conformation depending on substituents. X-ray crystallography (e.g., as performed in ) provides definitive stereochemical data by resolving bond angles and torsion angles. For example, the dihedral angle between the thiophene and pyridine rings can confirm planarity. Cremer-Pople parameters (ring puckering analysis) quantify deviations from ideal conformations .
Q. What strategies address contradictory biological activity data across studies involving this compound?
- Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor isoforms) or compound purity. Methodological solutions include:
- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions.
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out confounding pharmacokinetic factors.
- Structural analogs : Synthesize derivatives to isolate the pharmacophore (e.g., replacing the trityl group with smaller substituents).
Refer to López-Rodríguez et al. (2001) for case studies on SAR optimization in related compounds .
Q. How can researchers profile impurities in this compound, particularly for pharmaceutical applications?
- Answer : Impurity profiling (e.g., Clopidogrel-related thieno impurities in ) employs:
- HPLC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry.
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.
- Reference standards : Compare against USP-certified materials (e.g., sulfonated derivatives in ) for quantification .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
